dichlorotitanium;1,2-dimethoxyethane;[(5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol
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Overview
Description
(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha’,alpha’-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV)dichlorideacetonitrileadduct is a complex organometallic compound. It is known for its unique structure, which includes a titanium center coordinated with various ligands, making it a subject of interest in the field of coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha’,alpha’-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV)dichlorideacetonitrileadduct typically involves the reaction of titanium tetrachloride with the corresponding ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium center. The ligands are added sequentially to ensure proper coordination and to avoid the formation of unwanted by-products.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha’,alpha’-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV)dichlorideacetonitrileadduct undergoes various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized under specific conditions, leading to changes in its coordination environment.
Reduction: Reduction reactions can alter the oxidation state of the titanium, affecting its reactivity and stability.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the integrity of the titanium center.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of titanium oxides, while substitution reactions can yield a variety of titanium-ligand complexes.
Scientific Research Applications
(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha’,alpha’-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV)dichlorideacetonitrileadduct has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA and proteins.
Industry: It is used in the production of high-performance materials, such as advanced polymers and coatings, due to its catalytic properties.
Mechanism of Action
The mechanism of action of (4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha’,alpha’-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV)dichlorideacetonitrileadduct involves its interaction with molecular targets such as enzymes and DNA. The titanium center can coordinate with various functional groups, altering the structure and function of the target molecules. This coordination can lead to changes in enzymatic activity or disruption of DNA replication, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E, used as a superoxide anion scavenger.
Uniqueness
What sets (4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha’,alpha’-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV)dichlorideacetonitrileadduct apart is its unique titanium coordination environment, which imparts distinct catalytic and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C35H40Cl2O6Ti |
---|---|
Molecular Weight |
675.5 g/mol |
IUPAC Name |
dichlorotitanium;1,2-dimethoxyethane;[(5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol |
InChI |
InChI=1S/C31H30O4.C4H10O2.2ClH.Ti/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26;1-5-3-4-6-2;;;/h3-22,27-28,32-33H,1-2H3;3-4H2,1-2H3;2*1H;/q;;;;+2/p-2/t27-,28?;;;;/m1..../s1 |
InChI Key |
HJRVNBSFGVACIY-CHIHBVPLSA-L |
Isomeric SMILES |
CC1(O[C@H](C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C.COCCOC.Cl[Ti]Cl |
Canonical SMILES |
CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C.COCCOC.Cl[Ti]Cl |
Origin of Product |
United States |
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